

suppressing melt decomposition during Czochralski growth of β -Ga₂O₃

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Compound of Interest

Compound Name: Gallium(III) oxide

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Technical Support Center: Czochralski Growth of β -Ga₂O₃

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in suppressing melt decomposition during the Czochralski (CZ) growth of β -Ga₂O₃ single crystals.

Troubleshooting Guide

This guide addresses common issues encountered during the CZ growth of β -Ga₂O₃, focusing on problems arising from melt decomposition.

Issue ID	Problem	Potential Causes	Recommended Solutions
CZ-DEC-01	Excessive Melt Evaporation & Material Loss	High vapor pressure of Ga ₂ O suboxides at the melting point of β-Ga ₂ O ₃ (~1800°C).[1] Inadequate oxygen partial pressure in the growth atmosphere.	<ul style="list-style-type: none">- Increase the oxygen concentration in the growth atmosphere. For smaller crystals (<1 inch), 0.5 vol.% O₂ may be sufficient, but higher concentrations are generally beneficial.[2]- Introduce CO₂ into the growth atmosphere. CO₂ provides a high oxygen partial pressure at elevated temperatures and can also act as a minor reducing agent, protecting the iridium crucible.[1][3][4]- Apply a slight overpressure (e.g., 20 kPa) to the growth chamber to suppress the evaporation of volatile species.[4][5]
CZ-DEC-02	Iridium Crucible Degradation/Oxidation	High oxygen partial pressure required to suppress Ga ₂ O ₃ decomposition leads to the oxidation of the iridium crucible.[6][7]	<ul style="list-style-type: none">- Optimize the O₂/CO₂ gas mixture. A balanced mixture can suppress Ga₂O₃ dissociation while minimizing crucible oxidation.[6]- Employ a dynamic

atmosphere control strategy: use a lower oxygen concentration during heating and cooling phases to protect the crucible and a higher concentration during the growth phase.[7]

CZ-DEC-03

Floating Particles on the Melt Surface

Formation of iridium (Ir) particles that float on the melt surface, which can interfere with the seeding process.[8][9]

- Introduce a sufficient flow of oxygen to the bottom of the crucible. [9] - Consider coating the inner wall of the crucible with a protective layer.[9] - Utilize a mechanical arm to physically remove the particles before seeding.[9]

CZ-DEC-04	Spiral Growth and Concave Solid-Liquid Interface	Poor heat removal from the growth interface, often exacerbated by free carrier absorption in the growing crystal. [10]	<ul style="list-style-type: none">- Optimize temperature gradients within the furnace. Lower temperature gradients can be achieved with an active afterheater.[2] - Adjust the crystal rotation rate. Typical rates for β-Ga₂O₃ are between 4 and 12 rpm, depending on the crystal diameter.[2] - Control doping concentrations to manage free carrier absorption.
CZ-DEC-05	Crystal Cracking and Twinning	High thermal stress due to anisotropic thermal expansion and large temperature gradients.[10] The presence of easy cleavage planes ((100) and (001)).[1] [2]	<ul style="list-style-type: none">- Minimize thermal gradients across the growing crystal.[2] - Optimize the seed crystal's diameter and ensure precise alignment with the[11] growth direction, which is preferred due to cleavage planes.[2] [6] - Employ a slow cooling rate after the growth is complete.

Frequently Asked Questions (FAQs)

Q1: At what temperature does β -Ga₂O₃ start to decompose?

A1: β -Ga₂O₃ begins to decompose into volatile species such as Ga₂O, GaO, Ga, and O₂ at temperatures above 1200°C.[1] This decomposition becomes more significant as the temperature approaches its melting point of approximately 1800°C.[1][2]

Q2: What is the primary method to suppress the decomposition of the β -Ga₂O₃ melt?

A2: The primary method is to control the growth atmosphere by introducing a sufficient partial pressure of oxygen.[1][2] This shifts the chemical equilibrium to favor the stability of Ga₂O₃.

Q3: Why is a CO₂-containing atmosphere often recommended?

A3: A CO₂-containing atmosphere is beneficial because it provides a source of oxygen at high temperatures to suppress Ga₂O₃ decomposition.[1][4] Additionally, it can act as a minor reducing agent, which helps to mitigate the oxidation of the iridium crucible, a common issue when using high concentrations of pure O₂. [1][4]

Q4: What are the typical growth and rotation rates for the Czochralski growth of β -Ga₂O₃?

A4: The typical crystal growth (pulling) rate is between 1 and 2.5 mm/h. The crystal rotation rate generally ranges from 4 to 12 rpm, with the specific rate depending on the diameter of the crystal.[2]

Q5: What is the ideal growth direction for β -Ga₂O₃ using the Czochralski method?

A5: Due to the presence of two easy cleavage planes, (100) and (001), the preferred growth direction for β -Ga₂O₃ crystals using the Czochralski method is along the[11] crystallographic direction to minimize the risk of cracking.[2]

Quantitative Data on Growth Parameters

The following table summarizes key quantitative parameters for the Czochralski growth of β -Ga₂O₃.

Parameter	Typical Value/Range	Significance	References
Melting Point	~1800 °C	Defines the operational temperature for the melt.	[1][2]
Growth Atmosphere	Ar + O ₂ or Ar + CO ₂	Suppresses melt decomposition and protects the crucible.	[1][2][3][6]
Oxygen Concentration	0.5 vol.% to >10 vol.%	Higher concentrations reduce Ga ₂ O partial pressure.	[2]
Growth Pressure	Atmospheric to slight overpressure (e.g., 20 kPa)	Overpressure reduces evaporation of volatile species.	[4][5]
Pulling Rate	1 - 2.5 mm/h	Affects crystal quality and growth stability.	[2]
Rotation Rate	4 - 12 rpm	Influences the thermal and flow fields at the interface.	[2]
Crucible Material	Iridium (Ir)	High melting point, but susceptible to oxidation.	[1][10]

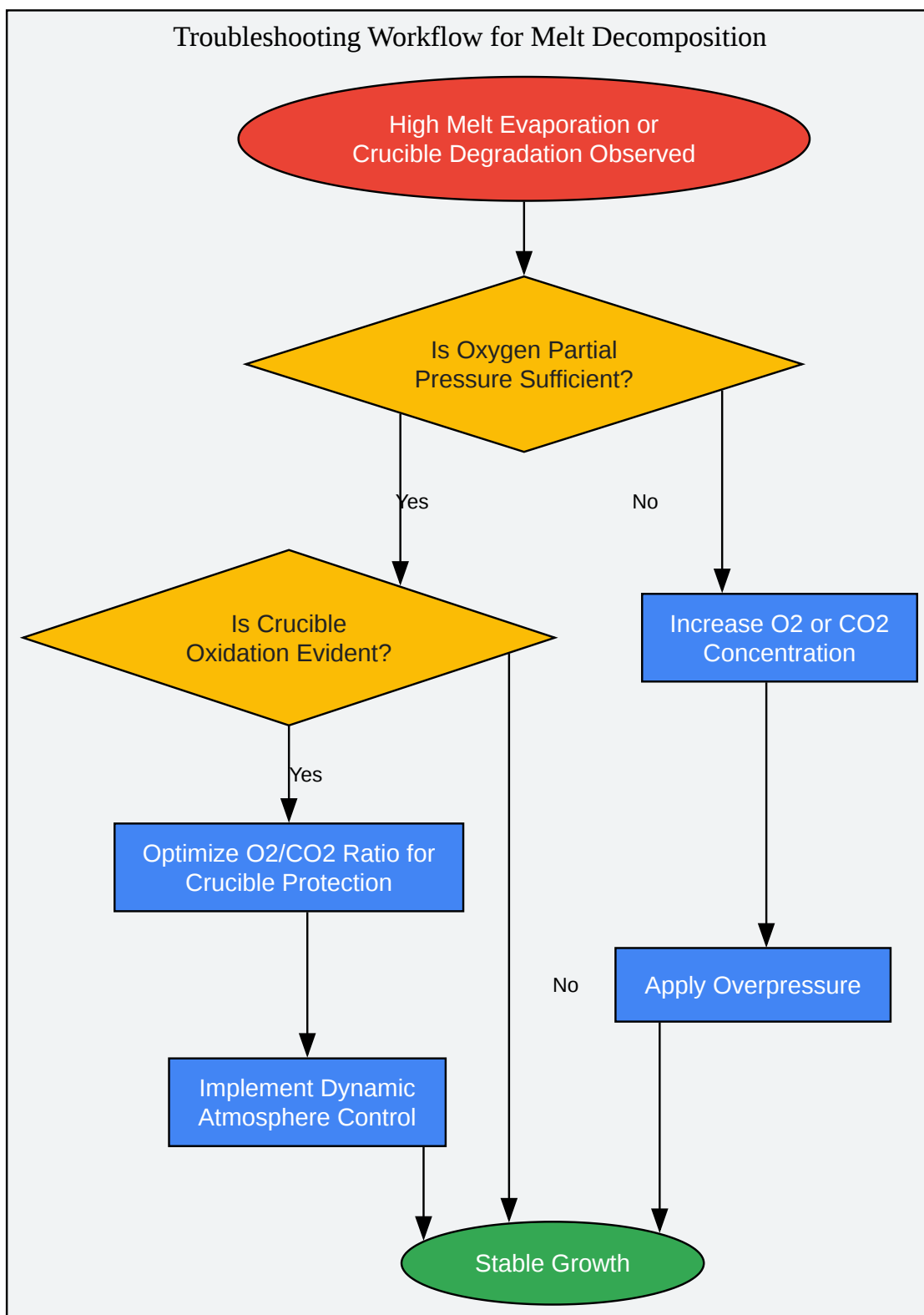
Experimental Protocols

Protocol 1: Atmosphere Control for Suppressing Decomposition

- **Furnace Preparation:** Load the high-purity Ga₂O₃ powder into an iridium crucible within the Czochralski furnace.
- **Initial Purge:** Purge the growth chamber with a high-purity inert gas, such as argon (Ar), to remove ambient air.

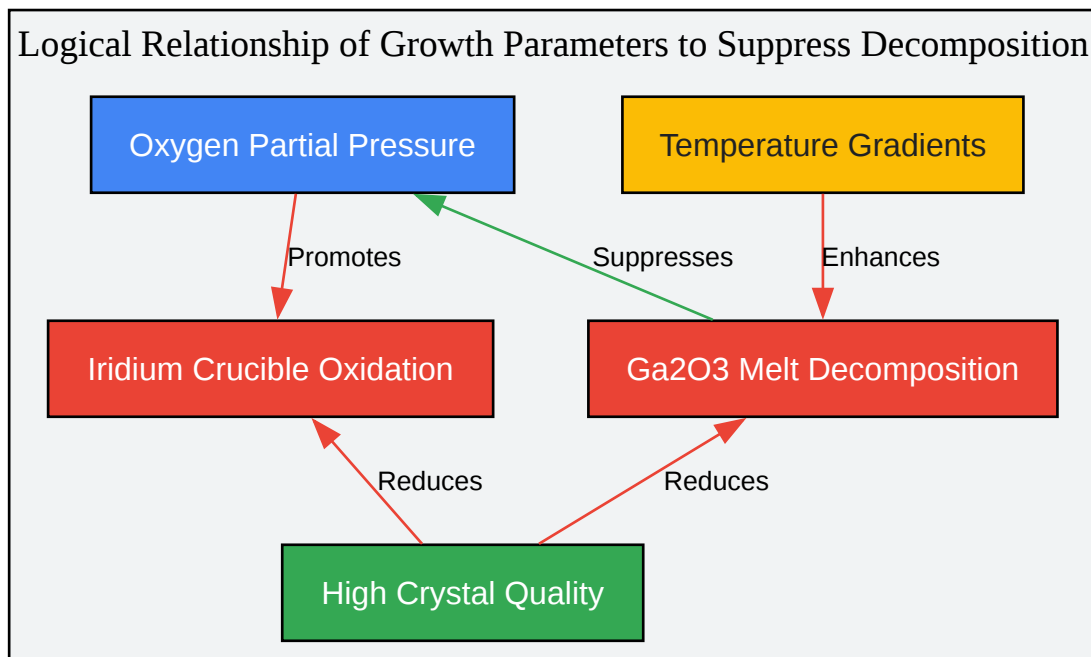
- Heating Phase: While heating the crucible to the melting point of Ga_2O_3 , maintain a protective atmosphere with a low oxygen concentration (e.g., Ar with < 3 vol.% O_2) to minimize iridium oxidation.[\[5\]](#)
- Melting and Growth Phase: Once the Ga_2O_3 is molten, increase the oxygen partial pressure to suppress decomposition. This can be achieved by:
 - Introducing a mixture of Ar and O_2 (e.g., up to 12 vol.% O_2).[\[5\]](#)
 - Alternatively, using a mixture of Ar and CO_2 (e.g., Ar/ CO_2 ratio of 30:70).[\[3\]](#)
- Pressure Control: Apply a slight overpressure (e.g., 20 kPa) to the chamber to further reduce the evaporation of Ga_2O .[\[5\]](#)
- Growth: Proceed with the standard Czochralski pulling process, maintaining the optimized atmosphere.
- Cooling Phase: After the crystal growth is complete, gradually reduce the oxygen concentration as the furnace cools down to protect the crucible.

Visualizations



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Caption: Troubleshooting workflow for addressing melt decomposition and crucible degradation.



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Caption: Interdependencies of key parameters in Czochralski growth of β -Ga₂O₃.

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